molecular formula C7H6N2O B2560091 1h-Pyrrolo[2,3-c]pyridin-4-ol CAS No. 1354454-90-2

1h-Pyrrolo[2,3-c]pyridin-4-ol

Cat. No.: B2560091
CAS No.: 1354454-90-2
M. Wt: 134.138
InChI Key: MWRYWJGXCWOVLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridin-4-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent two-step strategy can be employed to synthesize polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives . The reactions typically involve mixing inexpensive starting materials under mild conditions to obtain the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often involves standard organic synthesis techniques, including cyclization reactions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-c]pyridin-4-ol can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the position and type of substituents attached to the rings. The unique properties of this compound, such as its specific hydroxyl group placement, contribute to its distinct chemical behavior and biological activities .

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its diverse chemical reactivity, potential biological activities, and applications in drug development make it a valuable subject of study. Continued research into its properties and mechanisms of action will likely uncover even more uses for this versatile compound.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-4-8-3-6-5(7)1-2-9-6/h1-4,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRYWJGXCWOVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CC(=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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